molecular formula C11H13N3O2S B1306483 5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine CAS No. 797027-62-4

5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine

Cat. No.: B1306483
CAS No.: 797027-62-4
M. Wt: 251.31 g/mol
InChI Key: URBXOLLFWDVJFF-UHFFFAOYSA-N
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Description

Thiadiazole Derivatives in Chemical Research

Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, existing in four isomeric forms (1,2,3-; 1,2,4-; 1,2,5-; and 1,3,4-thiadiazole). Among these, 1,3,4-thiadiazoles are particularly significant due to their mesoionic character, which enhances membrane permeability and enables interactions with biological targets. These derivatives serve as bioisosteres for pyrimidine, oxadiazole, and benzene rings, making them pivotal in drug design.

Key pharmacological applications include :

  • Antimicrobial activity : Sulfamethizole (a sulfonamide antibiotic).
  • Anticancer agents : Derivatives inhibiting histone deacetylase (HDAC) and tubulin polymerization.
  • Carbonic anhydrase inhibitors : Acetazolamide and methazolamide for glaucoma treatment.

Table 1: Representative 1,3,4-Thiadiazole-Based Drugs

Drug Name Application Target/Mechanism
Acetazolamide Glaucoma Carbonic anhydrase inhibition
Cefazolin Antibiotic Cell wall synthesis inhibition
Megazol Antitrypanosomal DNA synthesis disruption

Historical Development of 1,3,4-Thiadiazole Chemistry

The synthesis of 1,3,4-thiadiazoles dates to Emil Fischer’s work in 1882, with early methods involving hydrazine and carbon disulfide. Losanitch’s 1894 protocol using hydrazine hydrate and carbon disulfide under alkaline conditions marked a foundational milestone. Modern advancements include microwave-assisted synthesis and transition-metal-free cyclization, improving efficiency and sustainability.

Table 2: Milestones in 1,3,4-Thiadiazole Synthesis

Year Development Key Reagents/Methods Reference
1882 First synthesis by Emil Fischer Hydrazine derivatives
1894 Losanitch’s method CS₂, NH₂NH₂, KOH
1958 Petrow’s thiosemicarbazide cyclization Thiosemicarbazide, CS₂
2017 Microwave-assisted synthesis Solvent-free, green conditions

Position of 5-[1-(4-Methoxy-phenoxy)-ethyl]-thiadiazol-2-ylamine in Heterocyclic Chemistry

This compound features a 1,3,4-thiadiazole core substituted with a 4-methoxy-phenoxy ethyl group at position 5 and an amine at position 2. The methoxy group enhances lipophilicity, while the phenoxy ethyl chain introduces steric bulk, influencing receptor binding. Its structure aligns with derivatives explored for anticancer and antimicrobial applications due to hydrogen-bonding capabilities.

Table 3: Structural Comparison with Related Derivatives

Compound Substituents Biological Activity
5-Phenyl-1,3,4-thiadiazol-2-amine Phenyl at C5 Anticancer (HEPG2-1 cells)
5-(Trifluoromethyl)-1,3,4-thiadiazole CF₃ at C5 HDAC inhibition
Target compound 4-Methoxy-phenoxy ethyl at C5 Under investigation

General Significance of Thiadiazole Scaffolds in Scientific Research

Thiadiazoles are versatile scaffolds in medicinal and materials chemistry. Their sulfur atom contributes to metabolic stability, while nitrogen atoms enable diverse functionalization. Applications span:

  • Pharmaceuticals : 20% of FDA-approved drugs contain sulfur heterocycles.
  • Agrochemicals : Herbicides like dimethenamid.
  • Materials science : Corrosion inhibitors and ligands in coordination chemistry.

Table 4: Applications of 1,3,4-Thiadiazole Derivatives

Field Application Example Mechanism/Property
Oncology Tubulin polymerization inhibitors Mitotic disruption
Infectious diseases Antimalarial agents Heme polymerization inhibition
Materials science Organic light-emitting diodes Electron transport properties

Properties

IUPAC Name

5-[1-(4-methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-7(10-13-14-11(12)17-10)16-9-5-3-8(15-2)4-6-9/h3-7H,1-2H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBXOLLFWDVJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(S1)N)OC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327993
Record name 5-[1-(4-methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804878
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

797027-62-4
Record name 5-[1-(4-methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of 4-methoxyphenol with ethyl bromoacetate to form an intermediate, which is then reacted with thiosemicarbazide to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine is unique due to its combination of methoxy, phenoxy, and ethyl groups attached to the thiadiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13N3O2SC_{11}H_{13}N_{3}O_{2}S with a molecular weight of approximately 251.3 g/mol. The compound features a thiadiazole ring substituted with a phenoxy group and an ethyl chain, contributing to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. Notably, derivatives have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the range of 32–42 μg/mL .
  • Antifungal Activity : Studies have demonstrated that certain thiadiazole derivatives possess antifungal properties against strains such as Candida albicans and Aspergillus niger, with inhibition rates reaching up to 66% compared to standard antifungal agents like fluconazole .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is well-documented:

  • Cytotoxicity Studies : In vitro studies have shown that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds have demonstrated IC50 values as low as 0.28 μg/mL against breast cancer (MCF-7) cells and significant growth inhibition in colon cancer (HCT116) cells .
  • Mechanism of Action : The proposed mechanisms include the induction of apoptosis in cancer cells through interaction with cellular targets such as tubulin and other intracellular signaling pathways .

Case Studies

Several studies highlight the biological efficacy of thiadiazole derivatives:

  • Study on Antimicrobial Properties : A study evaluated the antimicrobial effects of various 1,3,4-thiadiazole derivatives against common pathogens. The results indicated that compounds bearing specific substituents exhibited enhanced activity against both bacterial and fungal strains .
  • Anticancer Research : Another investigation focused on the cytotoxic effects of a series of thiadiazole derivatives on human cancer cell lines. The findings revealed that modifications in substituents significantly impacted their anticancer activity, suggesting a structure-activity relationship that can be exploited for drug development .

Comparative Analysis

A comparison table summarizing key biological activities of selected thiadiazole derivatives is presented below:

Compound NameAntibacterial Activity (MIC μg/mL)Antifungal Activity (Inhibition %)Anticancer Activity (IC50 μg/mL)
This compoundTBDTBDTBD
5-(2-Nitrophenyl)-[1,3,4]thiadiazol-2-amine32580.74
5-(4-Chlorophenyl)-[1,3,4]thiadiazol-2-amines166610

Note: TBD = To Be Determined based on further research.

Q & A

Q. What are the common synthetic routes for preparing 5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine?

Answer: The compound is typically synthesized via cyclization of thiosemicarbazide derivatives with appropriate electrophiles. Key steps include:

  • Intermediate preparation : Reacting 4-methoxyphenoxyethyl precursors with thiosemicarbazide in dimethylformamide (DMF) to form thione intermediates.
  • Cyclization : Using phosphorus oxychloride (POCl₃) or similar agents to promote heterocyclization at 120°C, forming the thiadiazole core.
  • Purification : Recrystallization from ethanol or acetone to isolate pure crystals .

Q. How is the structural identity of this compound confirmed in experimental settings?

Answer: Structural confirmation relies on:

  • X-ray crystallography : Resolving bond lengths and dihedral angles (e.g., coplanarity of thiadiazole and methoxyphenyl rings) .
  • Spectral analysis :
    • IR : Detecting N–H (3200–3400 cm⁻¹) and C–S (650–750 cm⁻¹) stretches.
    • ¹H NMR : Assigning peaks for methoxy (-OCH₃, δ ~3.8 ppm) and aromatic protons (δ 6.7–7.5 ppm).
    • Elemental analysis : Validating C, H, N, S composition .

Q. What biological activities are associated with this thiadiazole derivative?

Answer: While direct data on this compound is limited, structurally similar thiadiazoles exhibit:

  • Antimicrobial activity : Broad-spectrum fungicidal/insecticidal effects via inhibition of microbial enzymes.
  • Anticancer potential : DNA intercalation or topoisomerase inhibition.
  • Molecular docking : Preliminary assessments predict binding to kinase targets (e.g., EGFR) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Answer: Key optimization strategies include:

  • Solvent selection : Aqueous or ethanol-based mediums enhance nucleophilic substitution efficiency .
  • Catalyst use : Alkali (e.g., K₂CO₃) accelerates thiol-alkylation steps.
  • Temperature control : Maintaining 90–120°C during cyclization minimizes side-product formation.
  • Stoichiometry : A 1:2 molar ratio of thiol precursor to sodium monochloroacetate improves salt formation .

Q. How are crystallographic data contradictions resolved for structurally similar thiadiazoles?

Answer: Contradictions in bond angles or packing motifs (e.g., centrosymmetric dimers vs. helical chains) are addressed by:

  • Comparative analysis : Cross-referencing with databases (e.g., Cambridge Structural Database).
  • Computational modeling : DFT calculations to validate experimental geometries.
  • Thermal ellipsoid plots : Assessing disorder in crystal lattices .

Q. What computational methods are used to predict the biological potential of this compound?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding affinities for targets like COX-2 or β-tubulin.
  • ADMET profiling : SwissADME predicts pharmacokinetic properties (e.g., logP, bioavailability).
  • QSAR modeling : Correlating substituent effects (e.g., methoxy position) with activity trends .

Q. How can regioselectivity challenges in thiadiazole synthesis be mitigated?

Answer:

  • Directing groups : Introducing electron-withdrawing groups (e.g., nitro) to control electrophilic substitution.
  • Protecting strategies : Temporarily blocking reactive sites (e.g., -NH₂) with acetyl groups.
  • Microwave-assisted synthesis : Enhances regioselectivity via rapid, uniform heating .

Data Contradiction & Methodological Challenges

Q. How should researchers address discrepancies in biological activity data across similar thiadiazoles?

Answer:

  • Standardized assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and protocols (e.g., MIC for antimicrobial tests).
  • Structural analogs : Compare substituent effects (e.g., methoxy vs. nitro groups) on activity.
  • Meta-analysis : Aggregate data from peer-reviewed studies to identify consensus trends .

Q. What analytical methods ensure purity and stability of this compound under varying conditions?

Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities ≥0.1%.
  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via TLC.
  • Mass spectrometry : HRMS confirms molecular integrity post-storage .

Q. How can structure-activity relationships (SAR) guide further derivatization of this compound?

Answer:

  • Core modifications : Introduce halogens (Cl, F) at C5 to enhance lipophilicity.
  • Side-chain variations : Replace methoxyphenoxyethyl with pyridyl or triazole groups for improved solubility.
  • Bioisosteres : Substitute thiadiazole with oxadiazole to reduce toxicity .

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